Technical Guide: Physicochemical Properties of 2-Bromo-6-chlorophenylboronic Acid
Technical Guide: Physicochemical Properties of 2-Bromo-6-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chlorophenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development. The strategic placement of the bromo and chloro substituents on the phenyl ring, ortho to the boronic acid moiety, imparts unique reactivity and steric properties, making it a valuable reagent for accessing complex molecular architectures.
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-chlorophenylboronic acid, alongside generalized experimental protocols for their determination.
Core Physical Properties
A summary of the key physical and chemical properties of 2-Bromo-6-chlorophenylboronic acid is presented below. It is important to note that experimentally determined data for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature. The provided data is based on information from various chemical suppliers and databases.
| Property | Value | Source |
| Chemical Name | 2-Bromo-6-chlorophenylboronic acid | N/A |
| CAS Number | 1107580-65-3 | [1][2] |
| Molecular Formula | C₆H₅BBrClO₂ | [1] |
| Molecular Weight | 235.27 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | Inferred from related compounds |
| Melting Point | Data not consistently available. One source suggests 0-6°C, which may refer to storage temperature rather than melting point.[3] | [3] |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Purity | Typically >97% or >98% | [2] |
| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C). | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of key physical properties of arylboronic acids are outlined below. These are generalized procedures and may require optimization for 2-Bromo-6-chlorophenylboronic acid.
Melting Point Determination
Methodology:
The melting point of 2-Bromo-6-chlorophenylboronic acid can be determined using a standard melting point apparatus (e.g., a Gallenkamp or Stuart Scientific instrument) or by Differential Scanning Calorimetry (DSC).
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Capillary Method:
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The tube is placed in the heating block of the melting point apparatus.
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The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
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Differential Scanning Calorimetry (DSC):
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A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.
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The pan is sealed and placed in the DSC cell alongside an empty reference pan.
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The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.[4]
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Solubility Determination
Methodology:
The solubility of 2-Bromo-6-chlorophenylboronic acid in various organic solvents can be determined using the isothermal shake-flask method.
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An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., ethanol, methanol, acetone, toluene, tetrahydrofuran) in a sealed vial.
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The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
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After equilibration, the suspension is allowed to settle.
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A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
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The concentration of the dissolved solid in the aliquot is determined by a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).
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The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).
Purity and Structural Confirmation
Methodology:
The purity and chemical structure of 2-Bromo-6-chlorophenylboronic acid are typically confirmed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of protons in the molecule. Aromatic protons are expected to appear in the range of δ 7.2–7.8 ppm. The protons of the boronic acid hydroxyl groups may show a broad signal.[3]
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¹³C NMR: Shows the number and types of carbon atoms.
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¹¹B NMR: A characteristic signal around δ 28–32 ppm confirms the presence of the trigonal planar boronic acid moiety.[3]
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Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected around m/z 235.27.[3]
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Infrared (IR) Spectroscopy: Identifies functional groups. Key vibrational bands include B-O stretching (around 1340 cm⁻¹) and O-H stretching (a broad band around 3200 cm⁻¹).[3]
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.[3]
Chemical Reactivity and Applications
2-Bromo-6-chlorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction . This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl, vinyl, or alkyl halide, catalyzed by a palladium(0) complex.
Suzuki-Miyaura Coupling Pathway
The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction involving 2-Bromo-6-chlorophenylboronic acid is depicted below.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Quality Control
A standard workflow for the quality control and characterization of a new batch of 2-Bromo-6-chlorophenylboronic acid is essential to ensure its suitability for synthetic applications.
Caption: Quality control workflow for 2-Bromo-6-chlorophenylboronic acid.
References
- 1. (2-Bromo-6-chlorophenyl)boronic acid - CAS:1107580-65-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1107580-65-3 Cas No. | 2-Bromo-6-chlorophenylboronic acid | Apollo [store.apolloscientific.co.uk]
- 3. 2-Bromo-6-chlorophenylboronic acid | 1107580-65-3 | Benchchem [benchchem.com]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
